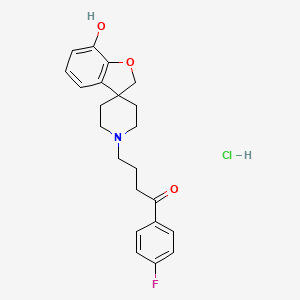
Butyrophenone, 4'-fluoro-4-(7-hydroxyspiro(benzopyran-3(2H),4'-piperidin)-1'-yl)-, hydrochloride, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 4’-fluoro-4-(7-hydroxyspiro(benzopyran-3(2H),4’-piperidin)-1’-yl)-, hydrochloride, hemihydrate is a synthetic compound that belongs to the class of butyrophenones These compounds are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone derivatives typically involves the reaction of a butyrophenone core with various substituents. For this specific compound, the synthetic route may involve:
Formation of the butyrophenone core: This can be achieved through Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the fluoro group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Spirocyclization: The formation of the spiro(benzopyran-3(2H),4’-piperidin) structure can be achieved through cyclization reactions involving appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Formation of the hydrochloride salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the butyrophenone core can be reduced to form alcohols.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
It may serve as a tool for studying biological processes, particularly those involving neurotransmitter systems.
Medicine
Industry
Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of butyrophenone derivatives typically involves antagonism of dopamine receptors, particularly the D2 receptor. This leads to a decrease in dopaminergic neurotransmission, which is beneficial in conditions like schizophrenia and other psychotic disorders.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative with antipsychotic properties.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic effects.
Uniqueness
The presence of the spiro(benzopyran-3(2H),4’-piperidin) structure and the specific substitution pattern may confer unique pharmacological properties, potentially offering advantages in terms of efficacy and side effect profile.
Properties
CAS No. |
73962-19-3 |
|---|---|
Molecular Formula |
C22H25ClFNO3 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(7-hydroxyspiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H24FNO3.ClH/c23-17-8-6-16(7-9-17)19(25)5-2-12-24-13-10-22(11-14-24)15-27-21-18(22)3-1-4-20(21)26;/h1,3-4,6-9,26H,2,5,10-15H2;1H |
InChI Key |
NMGPKQCLFQDDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12COC3=C2C=CC=C3O)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


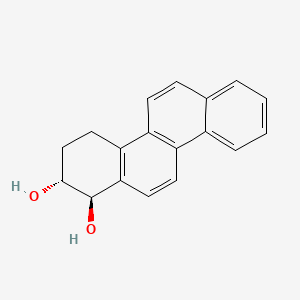
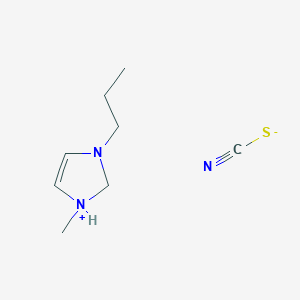
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
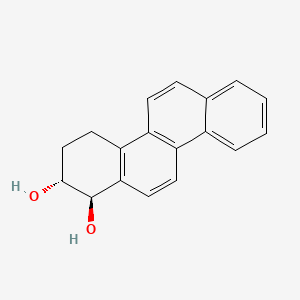
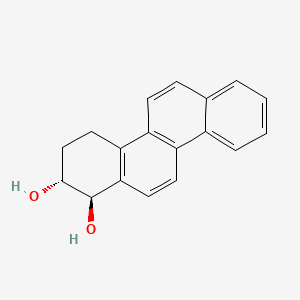

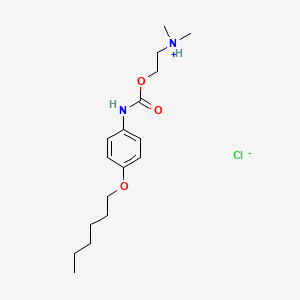
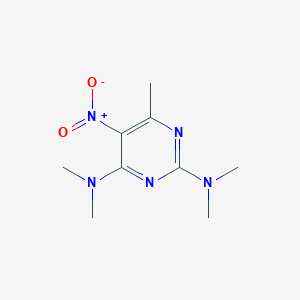
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
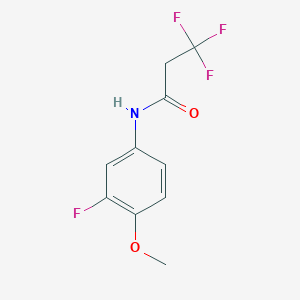
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
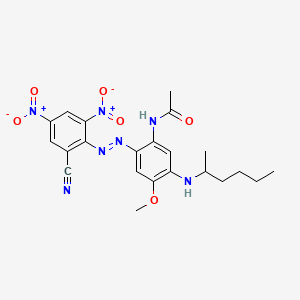

![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
